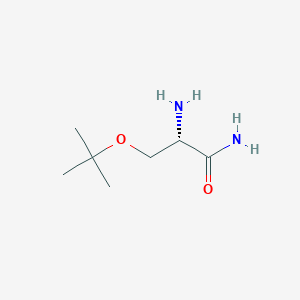
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, also known as ML204, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML204 has been found to modulate ion channels and has shown promise in treating a variety of diseases, including hypertension, epilepsy, and chronic pain. In
Applications De Recherche Scientifique
Synthesis and Biological Activity of Piperazine Derivatives
Analgesic and Anti-inflammatory Agents : A study explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl and piperazine structures, showing significant anti-inflammatory and analgesic activities. These compounds were found to inhibit COX-2 selectively, suggesting potential for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Another study synthesized new 1,2,4-triazole derivatives with piperazine components, demonstrating good to moderate antimicrobial activities against various microorganisms. This indicates the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Dopamine D3 Receptor Imaging : Research on carbon-11-labeled carboxamide derivatives aimed at developing PET radioligands for dopamine D3 receptors highlights the use of piperazine derivatives in neuroimaging to study brain function and disorders (Gao et al., 2008).
Serotonin 1A Receptors : Studies on compounds like WAY-100635, involving piperazine structures, focus on their binding affinity and selectivity to 5-HT1A receptors, contributing to our understanding of serotonergic neurotransmission and the development of receptor-specific drugs (Forster et al., 1995).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O2/c1-23-12-3-2-10(15)8-11(12)19-13(22)21-6-4-20(5-7-21)9-14(16,17)18/h2-3,8H,4-7,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDZMGCNCQOJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)




![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)